Tricyclohexyltin hydride

Übersicht

Beschreibung

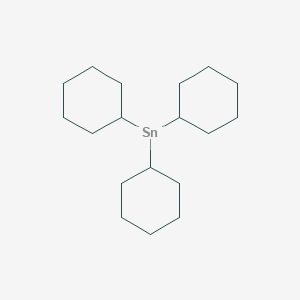

Tricyclohexyltin hydride is an organotin compound . It is also known as Tricyclohexylstannane .

Synthesis Analysis

Tricyclohexyltin hydride can be synthesized from Sodium borohydride and Cyhexatin .Molecular Structure Analysis

The molecular formula of Tricyclohexyltin hydride is C18H34Sn . Its molecular weight is 369.17 .Chemical Reactions Analysis

Tricyclohexyltin hydride is involved in hydride transfer reactions . These reactions are characterized by a redox-neutral and step/atom economic process .Physical And Chemical Properties Analysis

Tricyclohexyltin hydride is a liquid . It has a density of 1.207 g/mL and a refractive index of n 20D 1.5409 (lit.) .Wissenschaftliche Forschungsanwendungen

Organometallic Chemistry and Material Science

- Synthesis of Perylene-Substituted Organotrialkynyltin Compounds : Tricyclohexyltin hydride was used as a precursor in synthesizing new perylene-substituted organotrialkynyltin compounds. These compounds serve as dye precursors for the photosensitization of nanocrystalline tin dioxide materials, indicating their potential application in photocatalysis or solar energy conversion (Vilaça et al., 2003).

Supramolecular Chemistry and Crystallography

- Synthesis of Tricyclohexyltin Complexes : Bis(tricyclohexyltin)benzenedioxyacetates have been synthesized and characterized. These compounds demonstrate interesting structural features, such as forming one-dimensional supramolecular chains and two-dimensional coordination polymers, with potential implications in the field of crystal engineering (Tian et al., 2015).

Medicinal Chemistry and Cytotoxicity

- Cytotoxic Activity of Tricyclohexyltin Carboxylates : Several tricyclohexyltin(IV) carboxylates were synthesized and evaluated for their cytotoxic activity against human tumor cell lines. These studies highlight the potential use of tricyclohexyltin compounds in developing new anticancer agents (Tian et al., 2013).

Coordination Polymers and Thermal Stability

- Coordination Polymers and Thermal Studies : A novel coordination polymer tricyclohexyltin(o-ferrocenylcarbonyl) benzoate was synthesized. The thermal stability and electrochemical studies of this polymer indicate its potential applications, possibly in material science or as a precursor for advanced materials (Daizh, 2014).

Antibacterial Activity

- Antibacterial Activity of Tricyclohexyltin Aryloxyacetates : Tricyclohexyltin aryloxyacetates were synthesized and showed good in vitro antibacterial activity against Escherichia coli. This highlights the potential for tricyclohexyltin compounds in developing new antibacterial agents (Zhang et al., 2015).

Wirkmechanismus

Organotin compounds like Tricyclohexyltin hydride produce neurotoxic and immunotoxic effects . They may directly activate glial cells contributing to neuronal cell degeneration by local release of pro-inflammatory cytokines, tumor necrosis factor-_, and/or interleukins . They may also induce apoptosis by direct action on neuronal cells .

Safety and Hazards

Tricyclohexyltin hydride is classified as a skin irritant and can cause serious eye irritation . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, washing hands thoroughly after handling, and rinsing cautiously with water if it comes into contact with the skin or eyes .

Zukünftige Richtungen

Research on hydrides, including Tricyclohexyltin hydride, is ongoing. Future directions include the development of metal hydrides using very low-cost alloys, which reversibly absorb/desorb hydrogen at high temperatures . These materials would likely be based on low-cost elements, such as Ca, Si, Al, Fe, and Mg .

Eigenschaften

InChI |

InChI=1S/3C6H11.Sn/c3*1-2-4-6-5-3-1;/h3*1H,2-6H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVJQUPAEIQUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Sn](C2CCCCC2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stannane, tricyclohexyl- | |

CAS RN |

6056-50-4 | |

| Record name | Stannane, tricyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B1598715.png)

![1,3,5,7,9,11,13,15-Octakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1598720.png)